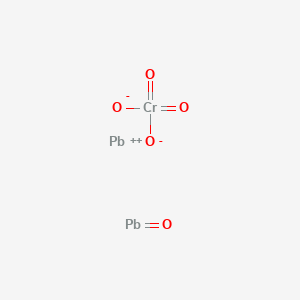
3-Phenyl-2-quinoxalinecarbonitrile 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-2-quinoxalinecarbonitrile 1-oxide, also known as PQNO, is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PQNO is a derivative of quinoxaline that possesses a nitroso group (-NO) attached to the carbon atom of the cyano group (-CN). PQNO has been extensively studied for its biological and chemical properties, including its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
3-Phenyl-2-quinoxalinecarbonitrile 1-oxide acts as a NO donor by releasing NO in the presence of reducing agents such as glutathione and ascorbic acid. The release of NO from 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide is pH-dependent, with higher pH leading to increased NO release. The mechanism of NO release from 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide involves the reduction of the nitroso group to form NO and a nitroxide radical.
Biochemical and Physiological Effects:
3-Phenyl-2-quinoxalinecarbonitrile 1-oxide has been shown to have various biochemical and physiological effects, including vasodilation, anti-inflammatory, and neuroprotective effects. 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide-induced vasodilation is mediated by the release of NO, which activates the soluble guanylate cyclase (sGC) pathway and leads to the relaxation of smooth muscle cells. 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for the treatment of inflammatory diseases. Additionally, 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide has been shown to have neuroprotective effects in various models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide is its ability to act as a NO donor in biological systems. This property makes 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide a valuable tool for investigating the role of NO in various physiological and pathological processes. Additionally, 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide has a relatively high yield of synthesis, making it readily available for use in experiments. However, 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide has limitations in terms of its stability and solubility. 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide is prone to decomposition and can undergo autoxidation, leading to the formation of unwanted byproducts. Additionally, 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide has limited solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for the use of 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide in scientific research. One potential direction is the development of 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide-based therapeutics for the treatment of inflammatory diseases and neurodegenerative diseases. Additionally, 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide could be used as a tool for investigating the role of NO in the regulation of various physiological processes. Further studies are needed to fully understand the potential applications of 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide in these areas.
合成法
The synthesis of 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide involves the reaction of 2-cyano-3-phenylquinoxaline with nitrosyl chloride in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then oxidized to 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide. The yield of 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide obtained from this method is relatively high, making it a preferred method for the synthesis of 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide.
科学的研究の応用
3-Phenyl-2-quinoxalinecarbonitrile 1-oxide has been widely used in scientific research due to its ability to act as a nitric oxide (NO) donor. NO is a potent signaling molecule that plays a crucial role in various physiological and pathological processes, including vasodilation, neurotransmission, and inflammation. 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide has been used in various studies to investigate the role of NO in these processes. Additionally, 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide has been used as a fluorescent probe for the detection of NO in biological systems.
特性
CAS番号 |
18916-51-3 |
|---|---|
製品名 |
3-Phenyl-2-quinoxalinecarbonitrile 1-oxide |
分子式 |
C15H9N3O |
分子量 |
247.25 g/mol |
IUPAC名 |
1-oxido-3-phenylquinoxalin-1-ium-2-carbonitrile |
InChI |
InChI=1S/C15H9N3O/c16-10-14-15(11-6-2-1-3-7-11)17-12-8-4-5-9-13(12)18(14)19/h1-9H |
InChIキー |
ONHOULUTDWZHKA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3[N+](=C2C#N)[O-] |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3[N+](=C2C#N)[O-] |
同義語 |
3-Phenyl-2-quinoxalinecarbonitrile 1-oxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





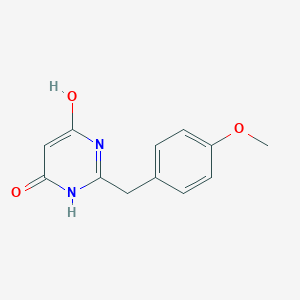
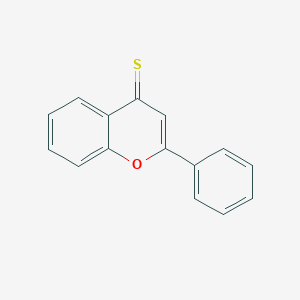



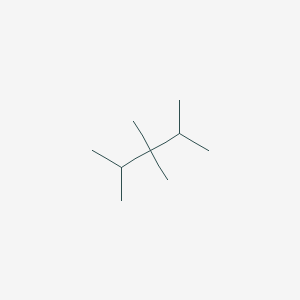
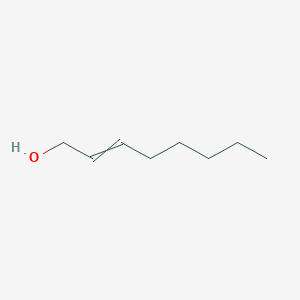
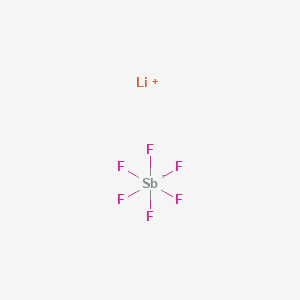
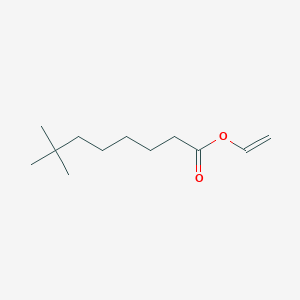
![3-Amino-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B96546.png)
